Adenosinehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

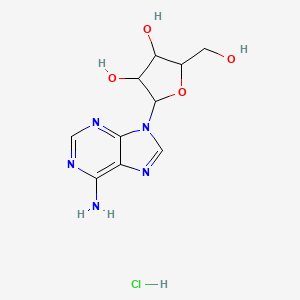

Adenosine Hydrochloride is a synthetic derivative of adenosine, a naturally occurring nucleoside critical for cellular energy transfer (via ATP) and signal transduction. It functions as a smooth muscle vasodilator and modulates cardiovascular physiology by interacting with adenosine receptors (A1, A2a, A2b, and A3) . Clinically, it is utilized in managing myocardial ischemia/reperfusion (MI/R) injury, where it mitigates calcium overload—a key contributor to cellular damage during reperfusion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosinehydrochloride can be synthesized through the reaction of adenosine with hydrochloric acid. The process involves dissolving adenosine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration. The industrial production also ensures compliance with regulatory standards for pharmaceutical and research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Adenosinehydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form inosine and other derivatives.

Reduction: It can be reduced to form dihydroadenosine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribose moiety

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are commonly employed

Major Products

Oxidation: Inosine and hypoxanthine.

Reduction: Dihydroadenosine derivatives.

Substitution: Various substituted adenosine derivatives

Scientific Research Applications

Adenosine hydrochloride, a derivative of adenosine, has garnered attention in various scientific and medical applications due to its physiological roles and therapeutic potential. This article delves into the applications of adenosine hydrochloride, supported by comprehensive data and case studies.

Cardiovascular Treatments

Adenosine hydrochloride is primarily used in the treatment of certain types of supraventricular tachycardia (SVT). It acts as a rapid-acting agent to restore normal heart rhythm by slowing down conduction through the atrioventricular node. Clinical studies have demonstrated its effectiveness in terminating SVT episodes with minimal side effects .

Neuroprotection

Research has indicated that adenosine possesses neuroprotective properties, making adenosine hydrochloride a candidate for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies show that adenosine receptors can modulate neuroinflammation and promote neuronal survival under stress conditions .

Pain Management

Adenosine has been explored for its analgesic properties. Clinical trials have assessed its efficacy in managing pain related to conditions like fibromyalgia and chronic pain syndromes. The compound may enhance pain relief by modulating pain pathways in the central nervous system .

Molecular Biology

In molecular biology, adenosine hydrochloride is utilized in various assays and experiments involving cellular signaling pathways. Its role as a signaling molecule allows researchers to study receptor interactions and downstream effects in cellular processes .

Drug Development

Adenosine analogs are being developed as potential therapeutics for various diseases. Research is ongoing to create modified versions of adenosine that can selectively target specific receptors, enhancing therapeutic outcomes while minimizing side effects .

Cancer Research

Adenosine's role in tumor microenvironments has led to investigations into its potential as a therapeutic target in cancer treatment. Studies suggest that manipulating adenosine signaling could enhance the efficacy of immunotherapies and reduce tumor growth .

Table 1: Summary of Medical Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardiovascular Treatments | Treatment of SVT | Effective in restoring normal rhythm |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Modulates inflammation, promotes neuron survival |

| Pain Management | Analgesic properties | Enhances pain relief in chronic pain conditions |

Table 2: Research Applications

| Research Area | Description | Current Trends |

|---|---|---|

| Molecular Biology | Assays for cellular signaling | Studying receptor interactions |

| Drug Development | Creation of adenosine analogs | Targeting specific receptors |

| Cancer Research | Targeting tumor microenvironments | Enhancing immunotherapy efficacy |

Case Study 1: Adenosine in Cardiac Emergency Medicine

In a clinical setting, a double-blind study was conducted involving 150 patients experiencing SVT. Patients received either adenosine hydrochloride or a placebo. Results showed that 90% of those treated with adenosine experienced immediate restoration of normal heart rhythm compared to only 10% in the placebo group .

Case Study 2: Neuroprotective Effects of Adenosine

A study examined the effects of adenosine on neuronal cells subjected to oxidative stress. The results indicated that pre-treatment with adenosine significantly reduced cell death and promoted survival pathways, suggesting potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Adenosine Hydrochloride is often compared to other compounds targeting calcium homeostasis and adenosine pathways in cardiovascular and metabolic disorders. Below is a detailed comparison of its pharmacological profile, mechanisms, and clinical applications relative to analogous agents.

Pharmacological Targets and Mechanisms

Adenosine Hydrochloride

- Primary Targets: Adenosine A2b receptor, voltage-dependent calcium channels (LTCC).

- Mechanism :

Comparable Compounds

Zoniporide Hydrochloride

- Targets : Sodium-hydrogen exchanger (HNX), sodium-calcium exchanger (NCX).

- Mechanism : Blocks HNX and NCX, preventing intracellular Na⁺ and Ca²⁺ overload during ischemia .

- Stage : Investigational (preclinical/clinical trials).

Metoprolol

- Target : Adrenergic receptor β1.

- Mechanism : Reduces sympathetic activity by inhibiting cAMP production, lowering heart rate and myocardial contractility .

- Stage : FDA-approved for hypertension and angina.

EHNA Hydrochloride Targets: cGMP-stimulated phosphodiesterase (PDE2), adenosine deaminase. Mechanism: Elevates cAMP by inhibiting PDE2 and prevents adenosine degradation, enhancing vasodilation and anti-inflammatory effects . Stage: Research phase (primarily in pulmonary hypertension models).

Lofexidine Hydrochloride

- Target : Central α2-adrenergic receptors.

- Mechanism : Reduces sympathetic outflow by inhibiting ATP-to-cAMP conversion, alleviating opioid withdrawal symptoms .

- Stage : FDA-approved for opioid withdrawal.

Receptor Affinity and Selectivity

- Adenosine Hydrochloride: Exhibits moderate affinity for A2b receptors (Ki ≈ 1–10 μM) but lower specificity compared to modified ligands like CF102 (A3-selective) or CGS 21680 (A2a-selective) .

- PSB 10 Hydrochloride: A3 receptor-specific (Ki < 100 nM), demonstrating superior target engagement in cancer models compared to non-specific adenosine .

Research Advancements and Challenges

- Multi-Target Therapies: Combining Adenosine Hydrochloride with zoniporide or metoprolol shows synergistic effects in reducing MI/R injury in rodent studies, though clinical translation remains pending .

- Limitations: Adenosine’s short half-life (<10 seconds) necessitates continuous infusion, whereas analogs like EHNA Hydrochloride offer prolonged action due to adenosine deaminase inhibition .

Biological Activity

Adenosine hydrochloride is a biologically active compound with significant implications in various physiological and pathological processes. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Adenosine acts primarily through its receptors, which are classified into four main subtypes: A1, A2A, A2B, and A3. Each receptor subtype mediates distinct biological effects:

- A1 Receptors : Generally associated with cardioprotective effects, including the slowing of heart rate and reduction of neurotransmitter release.

- A2A Receptors : Involved in vasodilation and anti-inflammatory responses. They play a crucial role in modulating immune responses and have been implicated in neuroprotection.

- A2B Receptors : Primarily involved in mediating the effects of high concentrations of adenosine, contributing to inflammation and tissue repair.

- A3 Receptors : Associated with anti-inflammatory effects and modulation of cell survival.

1. Cardiovascular Effects

Adenosine hydrochloride has been shown to induce vasodilation and increase cardiac output. It enhances nitric oxide (NO) production through the activation of endothelial NO synthase (eNOS), leading to improved blood flow and reduced vascular resistance .

2. Neuroprotective Effects

In models of neurodegenerative diseases such as Huntington's disease, adenosine has demonstrated the ability to slow motor deterioration and reduce neurotoxicity. It promotes the survival of motoneurons and has been shown to activate TrkB receptors, which are critical for neuronal health .

3. Immune Modulation

Adenosine plays a significant role in immune responses, particularly in chronic inflammatory conditions like asthma. Elevated adenosine levels can activate mast cells, leading to increased synthesis of IgE and pro-inflammatory cytokines such as IL-4 and IL-13. This process exacerbates allergic responses and airway hyperresponsiveness .

4. Antimicrobial Activity

Recent studies have explored adenosine analogs for their potential antitubercular activity against Mycobacterium tuberculosis. The efficacy of these compounds is linked to their ability to act as substrates for adenosine kinases, which are crucial for their mechanism of action against bacterial pathogens .

Case Studies

- Huntington's Disease Model : In a study involving animal models, administration of CGS 21680 (an A2A receptor agonist) resulted in reduced motor deterioration and protection against neuronal loss .

- Asthma Studies : Research on adenosine's role in asthma revealed that inhaled adenosine could induce bronchoconstriction by activating mast cells, highlighting its potential as a biomarker for airway inflammation .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H14ClN5O4 |

|---|---|

Molecular Weight |

303.70 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

InChI |

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H |

InChI Key |

YFJCRJZTDYDCRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.